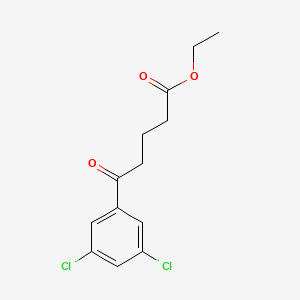

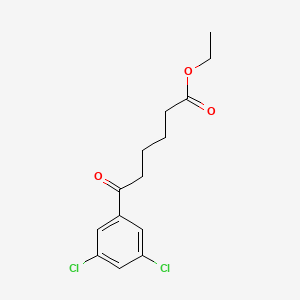

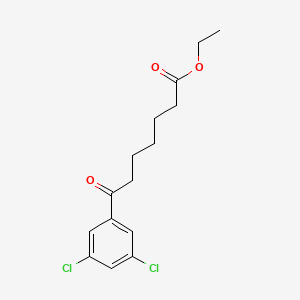

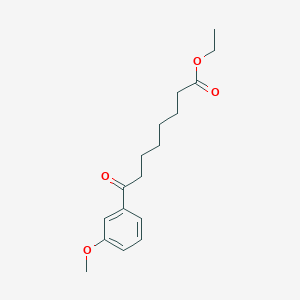

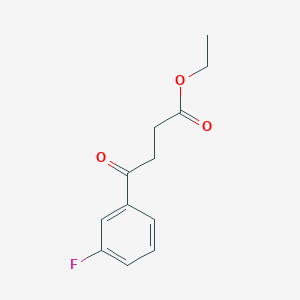

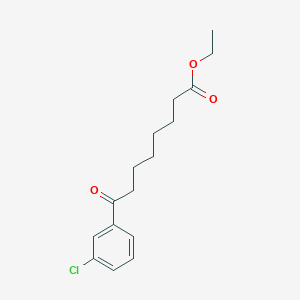

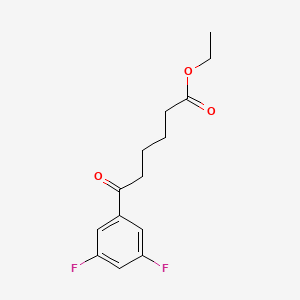

Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate” is an ester derived from a carboxylic acid and an alcohol. The “7-(4-hexyloxyphenyl)-7-oxoheptanoate” part suggests the presence of a heptanoic acid derivative with a ketone group at the 7th carbon. The “4-hexyloxyphenyl” part indicates a phenyl group substituted with a hexyloxy group at the 4th position .

Molecular Structure Analysis

The molecular structure of this compound would likely show a long chain structure due to the heptanoate and hexyloxy groups. The phenyl group would add a cyclic structure to the molecule .Chemical Reactions Analysis

Esters can undergo a number of reactions. They can be hydrolyzed back into their constituent alcohol and carboxylic acid in the presence of an acid or base. They can also react with amines to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Esters generally have pleasant smells and are often found in fats and oils. They are less polar than carboxylic acids and alcohols, so they have lower boiling points .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Ethyl 7-oxoheptanoate is used in various synthetic processes. For instance, Ballini et al. (1991) describe its synthesis from cycloheptanone, highlighting its application in generating ethyl or methyl 7-oxoheptanoate with good yields (Ballini, Marcantoni, & Petrini, 1991).

- Takeda et al. (1977) report the synthesis of diethyl 3-methoxy-5-hydroxy-5-valeryl-2-hexenedioate from ethyl 2-acetoxy-3-oxoheptanoate, a key intermediate in producing pestalotin (Takeda, Amano, & Tsuboi, 1977).

Applications in Medical Research

- Nurieva et al. (2015) synthesized derivatives of 7-oxoheptanoate, demonstrating moderate cytotoxicity against human epithelial lung carcinoma cells, suggesting potential applications in cancer research (Nurieva et al., 2015).

Photophysical and Photochemical Studies

- The photochemical reactions of compounds like ethyl 7-oxoheptanoate are studied for their potential in creating various chemical compounds. For example, Tokuda et al. (1978) explored the photochemical reaction of ethyl 2-oxo-1-cyclohexanecarboxylate, leading to the formation of compounds like ethyl 7-oxo-3-heptenoate (Tokuda, Watanabe, & Itoh, 1978).

Intermediate in Synthesizing Pharmaceuticals

- Xin-zhi (2006) detailed the synthesis of ethyl 7-chloro-2-oxoheptylate, an intermediate in producing cilastatin, showcasing the role of similar compounds in pharmaceutical synthesis (Chen Xin-zhi, 2006).

Mécanisme D'action

Mode of Action

It is known that isocyanates, which are structurally related to this compound, are electrophiles and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . This suggests that Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate may interact with its targets in a similar manner.

Biochemical Pathways

It is known that isocyanates can react with amines to form ureas and with alcohols to form urethane linkages . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

It is known that isocyanates are rapidly metabolized and excreted . This suggests that Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate may have similar pharmacokinetic properties.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 7-(4-hexoxyphenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-3-5-6-10-17-25-19-15-13-18(14-16-19)20(22)11-8-7-9-12-21(23)24-4-2/h13-16H,3-12,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIKSVOUYDWINA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645800 |

Source

|

| Record name | Ethyl 7-[4-(hexyloxy)phenyl]-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate | |

CAS RN |

898757-93-2 |

Source

|

| Record name | Ethyl 4-(hexyloxy)-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-[4-(hexyloxy)phenyl]-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.